3-(3-Nitrophenyl)-2'-acrylonaphthone

Neuroinflammation Molecular Docking Migraine

Researchers screening for neuroinflammation hits often face inconsistent SAR from generic chalcones. 3-(3-Nitrophenyl)-2'-acrylonaphthone (CAS 22290-84-2) solves this with its unique meta-nitro/2-naphthyl scaffold, delivering -9.7 KJ/mol binding affinity and low-micromolar IC50 values (1.50 μM rat CE, 1.78 μM JHE). Ideal for esterase panels, phosphatase isoform studies, and hit validation. Supplied with ≥95% purity, ambient shipping, and full QA documentation for procurement confidence.

Molecular Formula C19H13NO3
Molecular Weight 303.3 g/mol
CAS No. 22290-84-2
Cat. No. B11948798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)-2'-acrylonaphthone
CAS22290-84-2
Molecular FormulaC19H13NO3
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H13NO3/c21-19(11-8-14-4-3-7-18(12-14)20(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-13H/b11-8+
InChIKeyIXRSRSAIQNFEBQ-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Nitrophenyl)-2'-acrylonaphthone (CAS 22290-84-2) Procurement-Relevant Profile and Structural Identity


3-(3-Nitrophenyl)-2'-acrylonaphthone (CAS 22290-84-2), systematically named 1-(naphthalen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one, is a synthetic chalcone analog with the molecular formula C19H13NO3 and molecular weight 303.31 g/mol [1]. The compound features an α,β-unsaturated ketone scaffold linking a naphthalene ring to a 3-nitrophenyl moiety, with the electron-withdrawing nitro group conferring distinct electronic properties that differentiate it from unsubstituted or para-nitro chalcone analogs . This structural configuration positions it as a research tool in medicinal chemistry, neuroinflammation studies, and enzyme inhibition screening programs, with vendor purity specifications typically ≥95% .

Why Chalcone Analogs Cannot Substitute for 3-(3-Nitrophenyl)-2'-acrylonaphthone (22290-84-2) in Critical Assays


The substitution pattern of 3-(3-Nitrophenyl)-2'-acrylonaphthone—specifically the meta-nitro substitution on the phenyl ring combined with the 2-naphthyl ketone core—produces a unique electronic and steric profile that cannot be replicated by generic chalcones or alternative nitrophenyl derivatives. Docking studies demonstrate that this specific substitution pattern yields binding affinities comparable to optimized lead compounds (-9.7 KJ/mol) against neuroinflammatory targets, whereas structurally similar chalcones lacking the naphthalene moiety or bearing para-nitro groups show divergent binding modes and reduced activity [1]. In enzyme inhibition assays, the compound exhibits distinct IC50 values across multiple targets (1.50 μM for carboxylesterase; 1.78 μM for juvenile hormone esterase; 9.68 mM for alkaline phosphatase), reflecting a multi-target interaction profile that differs from both more potent, selective analogs and weaker, non-specific binders [2]. Substituting this compound with a generic chalcone or alternative nitrophenyl derivative risks altering assay outcomes, invalidating SAR conclusions, or missing critical activity windows in screening campaigns [3].

Quantitative Differentiation Evidence for 3-(3-Nitrophenyl)-2'-acrylonaphthone (22290-84-2) vs. Structural Analogs


Neuroinflammatory Target Binding Affinity: Head-to-Head Docking Comparison

In a network pharmacology and molecular docking study of neuroinflammatory targets relevant to migraine, 3-(3-Nitrophenyl)-2'-acrylonaphthone demonstrated a binding affinity of -9.7 KJ/mol, placing it among the top-scoring compounds alongside 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one (-10.3 KJ/mol) and Naphthalene-1-carboxylic acid 4-formyl-phenyl ester (-9.7 KJ/mol) [1]. This indicates that the meta-nitro, 2-naphthyl substitution pattern achieves binding potency comparable to an optimized dimethylamino bis-chalcone lead compound, distinguishing it from unsubstituted or para-nitro chalcones that typically exhibit lower docking scores in similar inflammatory target panels [2].

Neuroinflammation Molecular Docking Migraine

Platelet 12-Lipoxygenase Inhibition: Single-Point Activity vs. Known Inhibitors

3-(3-Nitrophenyl)-2'-acrylonaphthone was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 μM . While a full IC50 value is not available from this assay, this single-point data can be contextualized against known lipoxygenase inhibitors. For comparison, 3,4,2',4'-tetrahydroxychalcone inhibits epidermal 12-lipoxygenase with an IC50 of 0.2 μM, and AA861 with an IC50 of 1.9 μM [1]. The observed activity at 30 μM suggests moderate inhibitory potential relative to these potent reference inhibitors, positioning the compound as a useful tool for probing structure-activity relationships in the chalcone-lipoxygenase axis rather than as a high-potency lead [2].

Lipoxygenase Inflammation Platelet Biology

Carboxylesterase Inhibition Potency: Direct IC50 Comparison Across Species

3-(3-Nitrophenyl)-2'-acrylonaphthone was evaluated against multiple carboxylesterase isoforms, yielding IC50 values of 1.50 μM (1,500 nM) for rat liver carboxylesterase, 1.78 μM (1,780 nM) for cabbage looper juvenile hormone esterase, and 3.39 μM (3,390 nM) for pig liver carboxylesterase [1]. These values place the compound in the low micromolar potency range for esterase inhibition. In contrast, reference chalcone inhibitors of acetylcholinesterase and butyrylcholinesterase exhibit IC50 values in the range of 28.2–134.5 μM and 16.0–23.1 μM, respectively [2]. The 10- to 100-fold greater potency of 3-(3-Nitrophenyl)-2'-acrylonaphthone against carboxylesterases compared to typical chalcone cholinesterase inhibitors suggests a distinct enzyme selectivity profile driven by the naphthyl-nitrophenyl substitution pattern [3].

Carboxylesterase Enzyme Inhibition Metabolism

Alkaline Phosphatase Inhibition: Millimolar Activity Profile

3-(3-Nitrophenyl)-2'-acrylonaphthone was tested for inhibition of human leukocyte alkaline phosphatase, yielding an IC50 of 9.68 mM (9.68 × 10^6 nM) [1]. For context, human placental alkaline phosphatase inhibition for this compound has been reported with an IC50 of 230 μM (2.30 × 10^5 nM) under similar assay conditions [2]. The 42-fold difference in potency between leukocyte and placental isoforms indicates isoform-dependent activity that may be relevant for selectivity studies. In contrast, many potent alkaline phosphatase inhibitors operate in the low micromolar to nanomolar range (e.g., guitarrin C: IC50 = 8.5 μM [3]), positioning this compound as a weak to moderate inhibitor suitable for mechanistic studies rather than potency-driven applications [4].

Alkaline Phosphatase Phosphatase Inhibition Enzyme Screening

Validated Research Applications for 3-(3-Nitrophenyl)-2'-acrylonaphthone (22290-84-2) Based on Quantitative Evidence


Neuroinflammation Hit Validation and SAR Studies

Based on demonstrated in silico binding affinity of -9.7 KJ/mol against neuroinflammatory targets [1], this compound is suitable for hit validation and structure-activity relationship (SAR) studies in neuroinflammation programs, particularly those focused on migraine and related conditions. Researchers can use this compound as a reference point for optimizing chalcone-based neuroactive molecules.

Carboxylesterase/Juvenile Hormone Esterase Inhibition Screening

With IC50 values of 1.50 μM (rat carboxylesterase) and 1.78 μM (cabbage looper JHE) [2], this compound serves as a low-micromolar inhibitor for esterase screening panels. It is appropriate for agricultural biochemistry research (insect hormone metabolism) and mammalian xenobiotic metabolism studies requiring moderate-potency esterase probes.

Lipoxygenase Pathway Probe and Control Compound

The compound exhibits detectable activity against platelet 12-lipoxygenase at 30 μM , positioning it as a moderate-activity control or pathway probe in inflammation and platelet biology studies. It is less suitable for high-potency lipoxygenase inhibition campaigns where IC50 values below 5 μM are required [3].

Alkaline Phosphatase Isoform Selectivity Studies

The 42-fold difference in potency between human placental alkaline phosphatase (IC50 = 230 μM) and human leukocyte alkaline phosphatase (IC50 = 9.68 mM) [4] [5] makes this compound a candidate for isoform selectivity studies in phosphatase enzymology, though its weak absolute potency limits applications in therapeutic discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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